(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step yields N-propargylenaminones.
Intramolecular cyclization: Catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), this step forms the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of (7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase inhibition: It may inhibit specific kinases involved in cell signaling pathways.
Antimicrobial activity: It may disrupt microbial cell membranes or interfere with essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
Uniqueness
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is unique due to its methoxy group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C8H18Cl2N2O |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-11-8-4-7-5-9-2-3-10(7)6-8;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m0../s1 |
InChI Key |
XNVGKHAOUMZSBN-FOMWZSOGSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2CNCCN2C1.Cl.Cl |
Canonical SMILES |
COC1CC2CNCCN2C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.